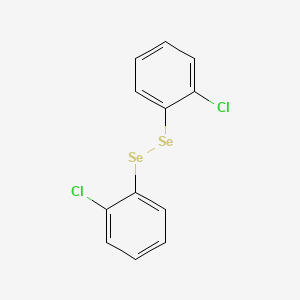
Diselenide, bis(2-chlorophenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, bis(2-chlorophenyl), is an organoselenium compound characterized by the presence of selenium atoms bonded to two 2-chlorophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(2-chlorophenyl), typically involves the reaction of 2-chlorophenyl halides with selenium reagents. One common method is the reaction of 2-chlorophenyl magnesium bromide with elemental selenium, followed by oxidation to form the diselenide compound . Another approach involves the coupling of 2-chlorophenyl selenocyanate with reducing agents .
Industrial Production Methods
Industrial production of diselenide, bis(2-chlorophenyl), often employs electrochemical methods due to their efficiency and environmental benefits. Electrochemical synthesis involves the oxidation of 2-chlorophenyl selenide in an electrochemical cell, producing the desired diselenide compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diselenide, bis(2-chlorophenyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselenide to selenides or elemental selenium.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, phenols, and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and elemental selenium.
Substitution: Various substituted diselenides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diselenide, bis(2-chlorophenyl), has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antioxidant and anticancer agent.
Industry: Utilized in the synthesis of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which diselenide, bis(2-chlorophenyl), exerts its effects involves the formation of reactive selenium species. These species can interact with biological molecules, leading to various biochemical effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage . Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Diselenide, bis(2-chlorophenyl), can be compared with other diselenide compounds such as:
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Uniqueness
The presence of chlorine atoms in diselenide, bis(2-chlorophenyl), imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its hydroxy-substituted counterparts . This reactivity can be advantageous in specific synthetic applications and biological activities.
Eigenschaften
CAS-Nummer |
69447-35-4 |
|---|---|
Molekularformel |
C12H8Cl2Se2 |
Molekulargewicht |
381.0 g/mol |
IUPAC-Name |
1-chloro-2-[(2-chlorophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8Cl2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
InChI-Schlüssel |
WDHYRGODLWNICS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)Cl)[Se][Se]C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















